

# Spectroscopic Profile of tert-Butyl 2-cyanopiperidine-1-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl 2-cyanopiperidine-1-carboxylate*

Cat. No.: *B124477*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the heterocyclic building block, **tert-Butyl 2-cyanopiperidine-1-carboxylate**. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the structural elucidation and quality control of this compound in research and drug development settings.

## Molecular Structure and Properties

**Tert-butyl 2-cyanopiperidine-1-carboxylate**, also known as N-Boc-2-cyanopiperidine, is a key intermediate in organic synthesis. Its molecular formula is  $C_{11}H_{18}N_2O_2$ , with a molecular weight of 210.27 g/mol. The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a nitrile functional group at the 2-position.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	210.27 g/mol
CAS Number	153749-89-4
Appearance	White to pale brown powder
Melting Point	62-67 °C

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **tert-butyl 2-cyanopiperidine-1-carboxylate** in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>) provides detailed information about the chemical environment of the protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.8 - 4.6	m	1H	H-2
~4.1 - 3.9	m	1H	H-6 (axial)
~3.2 - 3.0	m	1H	H-6 (equatorial)
~2.2 - 1.5	m	6H	H-3, H-4, H-5
1.48	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~154.5	C=O (Boc)
~118.0	-C $\equiv$ N
~80.5	-C(CH <sub>3</sub> ) <sub>3</sub>
~47.0	C-2
~40.0	C-6
~28.4	-C(CH <sub>3</sub> ) <sub>3</sub>
~28.0	C-3
~24.5	C-5
~20.0	C-4

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2975-2850	Strong	C-H stretch (alkane)
~2240	Sharp, Medium	C $\equiv$ N stretch (nitrile)
~1690	Strong	C=O stretch (urethane)
~1450-1365	Medium	C-H bend (alkane)
~1160	Strong	C-O stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.<sup>[1]</sup> Predicted mass spectrometry data indicates the following common adducts:

<sup>[1]</sup>

Adduct	Calculated m/z
[M+H] <sup>+</sup>	211.1441
[M+Na] <sup>+</sup>	233.1260
[M+K] <sup>+</sup>	249.0999
[M+NH <sub>4</sub> ] <sup>+</sup>	228.1706

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **tert-butyl 2-cyanopiperidine-1-carboxylate**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  = 0.00 ppm).
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H). For <sup>13</sup>C NMR, broadband proton decoupling is typically used to simplify the spectrum.

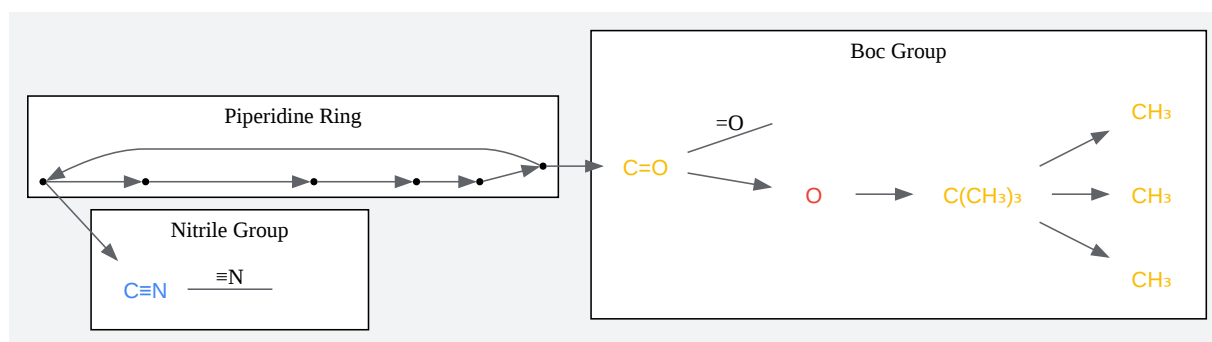
### IR Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm<sup>-1</sup>. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

## Mass Spectrometry

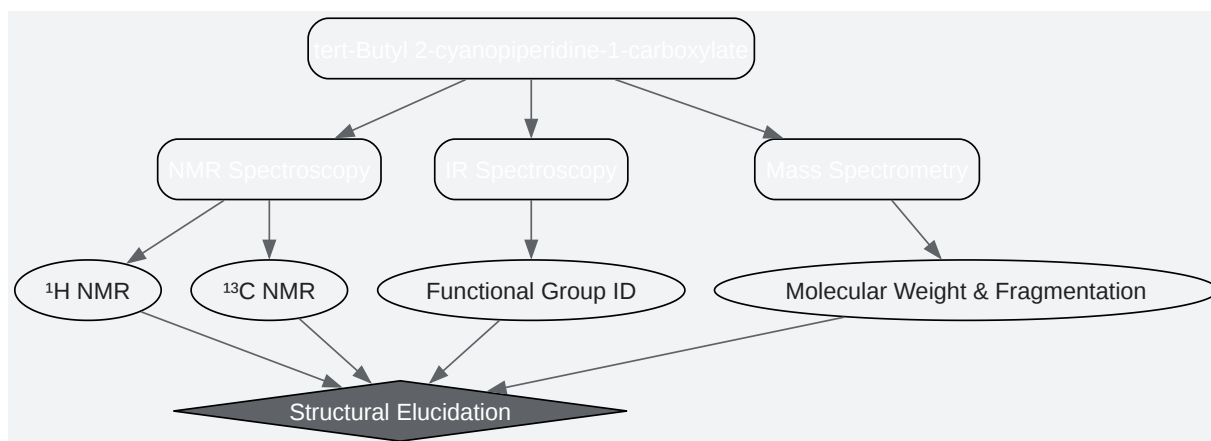
- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically results in the observation of the protonated molecule  $[M+H]^+$ .
- **Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).

## Visualizations



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Caption: Molecular structure of **tert-Butyl 2-cyanopiperidine-1-carboxylate**.



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## References

- 1. NP-MRD: <sup>13</sup>C NMR Spectrum (1D, 101 MHz, D<sub>2</sub>O, predicted) (NP0000084) [np-mrd.org]
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